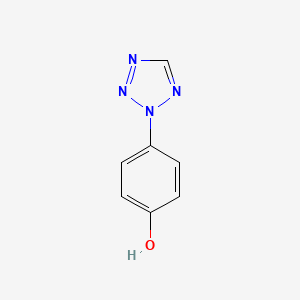

4-(2H-Tetrazol-2-yl)phenol

説明

Significance of Phenolic Substructures in Organic and Medicinal Chemistry

Phenolic compounds are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. chemistnotes.com This structural feature imparts distinct chemical properties and biological activities, making them a cornerstone of organic and medicinal chemistry. researchgate.netbritannica.com

Key aspects of their significance include:

Biological and Medicinal Applications: Phenolic compounds, widely distributed in plants as secondary metabolites, exhibit a broad spectrum of biological activities. chemistnotes.comnih.gov Many possess antioxidant properties, which are linked to their ability to scavenge free radicals. researchgate.netresearchgate.net This antioxidant capacity is a key factor in their role in human health, with studies suggesting benefits related to anti-inflammatory, anti-aging, and anti-proliferative activities. nih.govresearchgate.net Phenolic compounds like n-hexylresorcinol are used as antiseptics, and others are crucial intermediates in the synthesis of drugs like aspirin. britannica.com

Reactivity in Organic Synthesis: The hydroxyl group on a phenol (B47542) is activating and directs incoming electrophiles to the ortho and para positions of the aromatic ring. britannica.com This makes phenols highly reactive starting materials for a wide range of chemical transformations, including the production of dyes, plastics, and explosives like picric acid. britannica.com The acidity of the phenolic proton is notably higher than that of aliphatic alcohols, allowing for easy deprotonation to form a phenoxide ion, which is a potent nucleophile. britannica.com

Industrial Importance: In industry, phenols are used as precursors for a vast array of products. britannica.com For example, hydroquinone (B1673460) is a key component in photographic developers, and butylated hydroxytoluene (BHT) is a common antioxidant additive in food. britannica.com

The synthesis of complex phenolic compounds is a major focus, with various methods developed to introduce the phenol moiety into different molecular frameworks. researchgate.netbritannica.com

Research Impetus for 4-(2H-Tetrazol-2-yl)phenol: Bridging Tetrazole and Phenol Architectures

The compound 4-(2H-Tetrazol-2-yl)phenol, with the chemical formula C₇H₆N₄O, integrates a 2H-tetrazole ring with a phenol structure. cymitquimica.comchemspider.com This specific combination is of significant research interest because it creates a molecule with the potential to exhibit properties derived from both of its constituent parts. cymitquimica.com The phenolic hydroxyl group provides a site for potential hydrogen bonding and acts as a weak acid, while the tetrazole moiety introduces additional nitrogen atoms capable of coordination and other interactions, potentially enhancing biological activity. cymitquimica.com

The impetus for investigating such hybrid molecules stems from the strategy of molecular hybridization, which aims to create new chemical entities with enhanced or novel functionalities by combining well-understood pharmacophores or functional groups. mdpi.com In this case, the tetrazole can be seen as a metabolically stable group, while the phenol offers a reactive handle for further chemical modification or can participate directly in biological interactions. cymitquimica.comrug.nlbritannica.com The intersection of aromatic and heterocyclic chemistry in this single molecule provides a platform for exploring new applications in medicinal chemistry and materials science. cymitquimica.com

Table 1: Physicochemical Properties of 4-(2H-Tetrazol-2-yl)phenol

| Property | Value | Source |

| CAS Number | 64001-12-3 | cymitquimica.comhit2lead.com |

| Molecular Formula | C₇H₆N₄O | cymitquimica.comchemspider.com |

| Molecular Weight | 162.15 g/mol | cymitquimica.comhit2lead.com |

| Purity | Min. 95% | cymitquimica.com |

| InChI | InChI=1/C7H6N4O/c12-7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5,12H | cymitquimica.com |

Guiding Research Questions and Objectives Pertaining to 4-(2H-Tetrazol-2-yl)phenol

The unique architecture of 4-(2H-Tetrazol-2-yl)phenol prompts several key research questions and objectives that guide its investigation in contemporary chemical science:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce 4-(2H-Tetrazol-2-yl)phenol with high purity? Key objectives include optimizing reaction conditions, such as those involving the alkylation of a tetrazole with a phenolic precursor, and thoroughly characterizing the resulting compound using modern analytical techniques (e.g., NMR, MS) to confirm its structure. researchgate.netpnrjournal.com

Biological Activity Screening: Does 4-(2H-Tetrazol-2-yl)phenol or its derivatives exhibit significant biological activity? The primary objective is to screen the compound against various biological targets, leveraging the known pharmacological profiles of tetrazoles (e.g., as angiotensin II receptor antagonists) and phenols (e.g., as antioxidants or antimicrobials). nih.govnih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: How do structural modifications to the 4-(2H-Tetrazol-2-yl)phenol scaffold affect its biological or material properties? A central goal is to establish clear SAR by systematically altering the structure and assessing the impact on activity, which is crucial for rational drug design and materials engineering.

Applications in Materials Science: Can 4-(2H-Tetrazol-2-yl)phenol serve as a building block for functional materials? Research would focus on its potential as a ligand for creating coordination polymers or metal-organic frameworks, investigating their structural properties and potential applications in areas like catalysis or gas separation. nih.govscielo.br

Structure

3D Structure

特性

IUPAC Name |

4-(tetrazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEZECGCHUPQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578061 | |

| Record name | 4-(2H-Tetrazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-12-3 | |

| Record name | 4-(2H-Tetrazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2h Tetrazol 2 Yl Phenol and Its Derivatives

Direct Synthesis Strategies for the 4-(2H-Tetrazol-2-yl)phenol Core

The direct formation of the 2,5-disubstituted tetrazole ring, where one substituent is a 4-hydroxyphenyl group, is a primary challenge. The key is to control the regioselectivity of the reactions to favor the formation of the 2H-tetrazole isomer over the 1H-isomer.

The [3+2] cycloaddition reaction between a nitrile (cyanide) and an azide (B81097) is the most fundamental and widely used method for constructing the tetrazole ring. nih.govacs.org To synthesize the 4-(2H-tetrazol-2-yl)phenol core, this reaction would typically involve a precursor like 4-cyanophenol and an appropriate azide. However, the reaction of organic nitriles with sodium azide generally yields 5-substituted 1H-tetrazoles. organic-chemistry.orgnih.gov

Achieving the 2,5-disubstituted pattern directly often requires modified starting materials or catalysts. One strategy involves the reaction of aryldiazonium salts with compounds that can provide the rest of the tetrazole ring. For instance, a regioselective [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane, catalyzed by silver trifluoroacetate, has been reported to produce 2-aryltetrazoles with high regioselectivity and functional group tolerance. nih.gov Applying this to a protected 4-hydroxyphenyldiazonium salt could provide a route to the desired core structure.

The mechanism of tetrazole formation from nitriles and azides has been a subject of study, with calculations suggesting pathways that include concerted cycloaddition or stepwise addition, with activation barriers influenced by the electronic nature of the nitrile's substituent. researchgate.netacs.org Catalysts, such as zinc salts or silica sulfuric acid, are often employed to facilitate the reaction under milder conditions and improve yields. organic-chemistry.orgnih.gov

Table 1: Examples of Catalysts in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst/Reagent | Precursors | Product Type | Reference |

|---|---|---|---|

| Cobalt(II) complex | Organonitriles, Sodium Azide | 5-substituted 1H-tetrazoles | nih.gov |

| Zinc Salts | Aromatic/Alkyl Nitriles, Sodium Azide | 5-substituted 1H-tetrazoles | organic-chemistry.org |

| Silica Sulfuric Acid | Nitriles, Sodium Azide | 5-substituted 1H-tetrazoles | nih.gov |

| Silver Trifluoroacetate | Arenediazonium Salts, Trimethylsilyldiazomethane | 2-aryl-2H-tetrazoles | nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like tetrazoles in a single step, aligning with the principles of green chemistry. eurekaselect.comnih.gov The Ugi-azide reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. This reaction involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or hydrazoic acid). nih.govsemanticscholar.org

While the classic Ugi-azide reaction leads to 1,5-disubstituted products, variations can be envisioned to access different substitution patterns. A convergent three-component synthesis of 1,5-disubstituted tetrazoles has been developed using an amine, a carboxylic acid derivative, and an azide source. researchgate.net Adapting these MCR strategies to incorporate a phenol-containing reactant, such as 4-hydroxybenzaldehyde, could provide a direct route to functionalized tetrazolyl phenols. The versatility of MCRs allows for the creation of diverse molecular scaffolds by systematically varying the starting components. beilstein-journals.org

Synthesis of Substituted 2H-Tetrazolyl Phenol (B47542) Derivatives

Once the 4-(2H-tetrazol-2-yl)phenol core is obtained, its derivatives can be synthesized by modifying either the phenolic hydroxyl group or by introducing substituents onto the tetrazole ring, typically at the N-2 position.

The phenolic hydroxyl group in 4-(2H-tetrazol-2-yl)phenol is a versatile handle for introducing a wide range of functional groups, primarily through etherification and esterification reactions. nih.govtorvergata.it These modifications can significantly alter the molecule's physicochemical properties.

Etherification: Alkylation of the phenolic oxygen can be achieved using various alkyl halides in the presence of a base (e.g., K2CO3, NaH). This reaction introduces an ether linkage, which can be used to append alkyl, aryl, or more complex side chains. google.comgoogle.com For example, reaction with cyclopropylmethyl bromide would yield 4-(2-(cyclopropylmethoxy)ethyl)phenol derivatives. google.com Copper-catalyzed O-arylation methods, such as the Ullmann reaction, allow for the synthesis of diaryl ethers, even sterically hindered ones, by coupling the phenol with aryl halides. mit.edusemanticscholar.org

Esterification: The phenol can be acylated using carboxylic acids (with coupling agents like DCC), acyl chlorides, or anhydrides to form esters. nih.gov This reaction is fundamental in synthesizing prodrugs where an ester linkage can be cleaved in vivo. nih.gov For example, esterification is a key step in the synthesis of derivatives of valsartan, a drug containing a tetrazole moiety. nih.govnih.gov

These functionalization reactions are well-established and can be applied to the 4-(2H-tetrazol-2-yl)phenol scaffold to generate libraries of compounds for various applications. nih.govrsc.org

Direct functionalization of a pre-formed 5-(4-hydroxyphenyl)-1H-tetrazole is a common strategy to obtain N-substituted derivatives. The primary challenge in this approach is controlling the regioselectivity of the N-alkylation or N-arylation, as the reaction can occur at either the N-1 or N-2 position of the tetrazole ring.

Several methods have been developed to achieve regioselective N-2 substitution:

Copper-Catalyzed Arylation: A mild and highly regioselective N-2 arylation of 5-substituted tetrazoles can be achieved using arylboronic acids in the presence of a copper catalyst like [Cu(OH)(TMEDA)]2Cl2. organic-chemistry.org

Metal-Free Arylation: Diaryliodonium salts provide a metal-free pathway for the N-2 arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

Alkylation Conditions: The choice of solvent, base, and temperature can influence the N1/N2 ratio in alkylation reactions. Mechanochemical conditions have been shown to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.org Regioselective alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in sulfuric acid has also been shown to yield the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

One-Pot Syntheses: One-pot reactions have been developed for the synthesis of 2,5-disubstituted tetrazoles. One such method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure, which offers mild conditions and short reaction times. acs.org

Table 2: Selected Methods for Regioselective N-2 Functionalization of Tetrazoles

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Arylation | 5-Substituted Tetrazole, Arylboronic Acid | [Cu(OH)(TMEDA)]2Cl2 | 2,5-Disubstituted Tetrazole | organic-chemistry.org |

| N-Arylation | 5-Substituted-1H-tetrazole, Diaryliodonium Salt | Metal-free | 2-Aryl-5-substituted-tetrazole | organic-chemistry.org |

| N-Alkylation | 5-Aryl-NH-tetrazole, Adamantan-1-ol | Concentrated H2SO4 | 2-Adamantyl-5-aryl-2H-tetrazole | nih.gov |

| N-Alkylation | Tetrazole, Phenacyl Halide | Mechanochemical grinding | N-2 Substituted Tetrazole | acs.org |

| One-Pot Synthesis | Aryldiazonium Salt, Amidine | I2/KI, basic conditions | 2,5-Disubstituted Tetrazole | acs.org |

Green Chemistry Principles in 2H-Tetrazolyl Phenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. Key strategies include the use of alternative energy sources, greener solvents, and catalytic systems.

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to promote cycloaddition reactions, often leading to significantly reduced reaction times and improved yields. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org For example, the synthesis of tetrazoles from nitriles can be accelerated under microwave heating. organic-chemistry.org Ultrasound has been shown to promote organocatalytic enamine-azide [3+2] cycloaddition reactions. beilstein-journals.org

Greener Solvents: Water is an ideal green solvent, and its use in tetrazole synthesis has been explored. The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. organic-chemistry.org Developing water-based systems for synthesizing 4-(2H-tetrazol-2-yl)phenol would be a significant green advancement.

Catalysis: The use of heterogeneous, recyclable catalysts aligns with green chemistry principles. Silica-supported sulfuric acid is an example of a heterogeneous catalyst used for the [3+2] cycloaddition of nitriles and sodium azide. nih.gov

Atom Economy: Multi-component reactions (MCRs) are inherently green as they maximize atom economy by incorporating most or all atoms of the starting materials into the final product, reducing waste generation. eurekaselect.com The application of MCRs for the synthesis of the tetrazolyl phenol core is a promising green strategy. eurekaselect.comnih.gov

By integrating these principles, the synthesis of 4-(2H-tetrazol-2-yl)phenol and its derivatives can be made more efficient, safer, and environmentally benign.

Nanomaterial-Catalyzed Reaction Systems

The use of nanomaterials as catalysts in organic synthesis has gained considerable attention due to their high surface-area-to-volume ratio, ease of surface modification, and potential for recovery and reusability. researchgate.netnih.gov These properties make them highly efficient for synthesizing tetrazole derivatives. Various nanocatalysts, particularly those based on magnetic nanoparticles, have been successfully employed, offering significant advantages over conventional catalytic systems. nih.govnanomaterchem.com

Magnetic nanocatalysts, often featuring an iron oxide (Fe₃O₄) core, are particularly advantageous due to their straightforward separation from the reaction mixture using an external magnet. nanomaterchem.com These nanoparticles can be functionalized with various catalytic species, including copper complexes, to enhance their activity and selectivity. For example, copper catalysts immobilized on magnetic nanoparticles have been effectively used in the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. nanomaterchem.com

Key types of nanocatalysts used in tetrazole synthesis include:

Magnetic Nanoparticles (MNPs): Fe₃O₄ nanoparticles functionalized with ligands or metal complexes (e.g., Fe₃O₄@tryptophan@Ni) serve as robust, recyclable catalysts that facilitate high yields in short reaction times. amerigoscientific.comnih.gov

Copper-Based Nanocatalysts: Copper (I) oxide (Cu₂O) nanoparticles have proven effective in catalyzing C-N coupling reactions for the synthesis of 1,4-diaryl tetrazolones. rsc.org Other systems include Cu(II) immobilized on metal-organic frameworks (MOFs) or supported on silica. amerigoscientific.com

Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene oxide are used as supports for metal catalysts. Their high stability and large surface area contribute to the efficiency and recyclability of the catalytic system. amerigoscientific.com

Other Nanocomposites: Biosynthesized silver nanoparticles supported on sodium borosilicate glass have been used as heterogeneous catalysts for the solvent-free synthesis of 1-substituted tetrazoles. nih.gov

The application of these nanomaterials aligns with the principles of green chemistry by promoting catalyst recyclability, reducing waste, and often enabling milder reaction conditions. researchgate.net

Table 1: Examples of Nanomaterial-Catalyzed Tetrazole Synthesis

| Catalyst | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Fe₃O₄@tryptophan@Ni | Nitriles, Sodium Azide | 5-Substituted-1H-tetrazoles | High yield, short reaction time (20 min), reusable up to 7 cycles. nih.gov |

| Fe₃O₄@SiO₂/Salen-Cu(II) | Aryl amines, Sodium Azide, Triethoxymethane | 1- and 5-Substituted 1H-tetrazoles | One-pot, three-component reaction under solvent-free conditions. nanomaterchem.com |

| Cu₂O Nanoparticles | Aryl tetrazolones, Aryl boronic acids | 1,4-Diaryl tetrazolones | Efficient C-N coupling, tolerates various functional groups. rsc.org |

| Ag/Sodium Borosilicate | Amines, Sodium Azide, Triethyl orthoformate | 1-Substituted-1H-tetrazoles | Solvent-free, recyclable catalyst, environmentally friendly synthesis. nih.gov |

| AMWCNTs-O-Cu(II)-PhTPY | Not specified | 1- and 5-Substituted-1H-tetrazoles | High yield, recyclable carbon nanotube-based catalyst. amerigoscientific.com |

Solvent-Free and Environmentally Benign Approaches

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and environmentally benign methods for tetrazole synthesis. benthamdirect.comeurekaselect.com Traditional methods often rely on polar aprotic solvents like DMF, which pose environmental and safety concerns. nih.gov Modern approaches aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the generation of volatile organic compound (VOC) waste and can simplify product purification. Several catalytic systems are effective under solvent-free conditions. For instance, the synthesis of 1- and 5-substituted 1H-tetrazoles has been achieved using a Salen complex of Cu(II) supported on superparamagnetic Fe₃O₄@SiO₂ nanoparticles without any solvent. eurekaselect.com Similarly, the reaction of nitriles with trimethylsilyl azide can be catalyzed by dialkyltin oxide under solvent-free conditions. researchgate.net Mechanochemical methods, involving grinding solid reactants together, also represent a powerful solvent-free technique that can enhance regioselectivity in some cases. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. acs.org This approach offers high atom and step economy, reducing waste and simplifying procedures. The Ugi-azide reaction is a prominent example of an MCR used to produce 1,5-disubstituted tetrazoles. eurekaselect.com These reactions often proceed under mild conditions and can be accelerated by ultrasound or conducted without a catalyst. nih.gov

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reagents often have low solubility in water, the unique properties of water can sometimes accelerate reaction rates. acs.org The use of zinc salts as catalysts for the reaction of nitriles with sodium azide in water is a well-established, safe, and effective method for preparing 5-substituted 1H-tetrazoles. rsc.org

These green synthetic strategies not only reduce the environmental impact but also often lead to safer, more cost-effective, and efficient production of tetrazole compounds. benthamdirect.comeurekaselect.com

Regioselectivity Control in Tetrazole Ring Formation and Functionalization

A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity. When a 5-substituted tetrazole is N-functionalized, the reaction can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. The synthesis of 4-(2H-Tetrazol-2-yl)phenol specifically requires the formation of the N2-substituted product.

The regioselectivity of N-alkylation or N-arylation is influenced by several factors:

Steric Hindrance: Bulky electrophiles tend to favor reaction at the less sterically hindered N2 position. rsc.org

Electronic Effects: The electronic nature of the substituent at the C5 position of the tetrazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: Factors such as the solvent, temperature, catalyst, and the nature of the base can significantly impact the N1/N2 product ratio. acs.org Higher temperatures have been observed to favor N1 substitution in some cases. acs.org

Nature of the Electrophile: The mechanism of the substitution reaction (Sₙ1 vs. Sₙ2) plays a crucial role. For instance, alkylation via an Sₙ2 mechanism often favors the N2 isomer, whereas reactions proceeding through a carbocation-like (Sₙ1) intermediate can result in different selectivity. rsc.orgresearchgate.net

Several strategies have been developed to achieve high regioselectivity for the N2 isomer:

Catalyst-Controlled Arylation: Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids, using catalysts like [Cu(OH)(TMEDA)]₂Cl₂, has been shown to be highly regioselective for the N2 position. organic-chemistry.org

Metal-Free Arylation: The use of diaryliodonium salts provides a simple, metal-free method for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

Mechanochemistry: Solid-state synthesis using mechanochemical grinding has been shown to enhance the selectivity for N2 regioisomers during the alkylation of tetrazoles with phenacyl halides. acs.org

Direct Cycloaddition: A regioselective [3+2] cycloaddition reaction can also be employed to directly form 2-aryl-2H-tetrazoles. researchgate.net

The synthesis of 4-(2H-Tetrazol-2-yl)phenol could theoretically proceed via two main routes: a) direct N2-arylation of 5-(4-hydroxyphenyl)-1H-tetrazole or a protected version thereof, or b) a cycloaddition reaction designed to favor the N2 isomer. Controlling the reaction conditions and choosing the appropriate catalytic system are paramount to achieving the desired 2,5-disubstituted product with high selectivity. organic-chemistry.orgresearchgate.net

Table 2: Methods for Regioselective Synthesis of N2-Substituted Tetrazoles

| Method | Reagents/Catalyst | Substrates | Selectivity |

|---|---|---|---|

| Copper-Catalyzed Arylation | [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted tetrazoles, Arylboronic acids | Highly regioselective for N2-arylation. organic-chemistry.org |

| Metal-Free Arylation | Diaryliodonium salts | 5-Substituted-1H-tetrazoles | Simple, regioselective N2-arylation. organic-chemistry.org |

| Diazotization/Alkylation | Aliphatic amines | Monosubstituted tetrazoles | Preferential formation of 2,5-disubstituted tetrazoles. rsc.org |

| Mechanochemical Alkylation | Phenacyl halides (in the presence of a grinding auxiliary) | Tetrazoles | Enhanced selectivity for N2 regioisomers. acs.org |

| Oxidative Ring Closure | Aryldiazonium salts, Amidines, I₂/KI | Not specified | One-pot synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization of 4 2h Tetrazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of 4-(2H-Tetrazol-2-yl)phenol, offering detailed insight into the proton and carbon environments within the molecule.

1H NMR and 13C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of 4-(2H-Tetrazol-2-yl)phenol. In the ¹H NMR spectrum, the phenolic proton (OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the phenol (B47542) ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, appearing as two distinct doublets.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring in 2-substituted tetrazoles shows a characteristic signal. For instance, in related 2-substituted-5-aryl-2H-tetrazoles, this carbon signal is observed in the range of 161.1–164.9 ppm. nih.gov The carbons of the phenolic ring display distinct signals, with the carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bonded to the tetrazole ring (C-tetrazole) being readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2H-Tetrazol-2-yl)phenol Note: The following are predicted values based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenolic OH | 9.0 - 11.0 | Broad Singlet |

| ¹H | Aromatic CH (ortho to OH) | ~6.9 | Doublet |

| ¹H | Aromatic CH (ortho to tetrazole) | ~8.0 | Doublet |

| ¹³C | Tetrazole C5 | 160 - 165 | Singlet |

| ¹³C | Aromatic C-OH | 155 - 160 | Singlet |

| ¹³C | Aromatic C (ortho to OH) | ~116 | Singlet |

| ¹³C | Aromatic C (ortho to tetrazole) | ~122 | Singlet |

| ¹³C | Aromatic C-N (ipso) | 135 - 140 | Singlet |

Application in Regioisomer Differentiation (e.g., 1H- vs. 2H-Tetrazole)

NMR spectroscopy is crucial for distinguishing between the 1H- and 2H-tetrazole regioisomers that can form during synthesis. The chemical shift of the carbon atom within the tetrazole ring is a key diagnostic marker. nih.gov In 2H-isomers, such as 4-(2H-Tetrazol-2-yl)phenol, the tetrazole carbon is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer. nih.gov For example, studies on 2-adamantyl-5-aryl-2H-tetrazoles have shown the tetrazole carbon signal at 161.1–164.9 ppm, confirming the 2H-regioisomer structure. nih.gov In contrast, the tetrazole carbon in 5-substituted-1H-tetrazoles often appears at a lower chemical shift, around 155-156 ppm. rsc.org This significant difference in chemical shifts provides a reliable method for structural assignment. cdnsciencepub.comimist.ma

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques further characterize the molecule by probing its functional groups and conjugated systems.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(2H-Tetrazol-2-yl)phenol displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic group. The tetrazole ring itself gives rise to several characteristic vibrations. utdallas.edu Vibrations associated with the tetrazole ring are typically observed in the 1400-1600 cm⁻¹ range. evitachem.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 4-(2H-Tetrazol-2-yl)phenol

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | O-H Stretch | Phenol |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1400 - 1600 | Ring Vibrations | Tetrazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. technologynetworks.comlibretexts.org The spectrum of 4-(2H-Tetrazol-2-yl)phenol is expected to show absorption bands arising from π-π* transitions within the phenyl and tetrazole rings. wikipedia.org The conjugation between the phenolic ring and the tetrazole moiety influences the position and intensity of these bands. In ethanol, a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibits absorption maxima that are analyzed to understand its electronic structure. mdpi.com The presence of the phenolic hydroxyl group, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenyltetrazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of 4-(2H-Tetrazol-2-yl)phenol and provides structural information through the analysis of its fragmentation patterns. utdallas.edu The molecular ion peak [M]⁺ would correspond to the exact mass of the compound.

A characteristic fragmentation pathway for tetrazoles involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at [M-28]⁺. cdnsciencepub.comjournals.co.zarsc.org This is a common and often dominant fragmentation for many tetrazole derivatives. cdnsciencepub.com Another possible fragmentation is the loss of a hydrazoic acid radical (HN₃), particularly in positive ion mass spectrometry, which would produce a fragment at [M-43]⁺. lifesciencesite.com The phenolic ring can also undergo fragmentation, such as the loss of CO, leading to further daughter ions. nih.govuoguelph.ca High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the structure. mdpi.com

Table 3: Predicted Mass Spectrometry Fragmentation for 4-(2H-Tetrazol-2-yl)phenol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 162.05 | [C₇H₆N₄O]⁺ | Molecular Ion [M]⁺ |

| 134.05 | [C₇H₆N₂O]⁺ | Loss of N₂ from the tetrazole ring |

| 119.04 | [C₆H₅N₃]⁺ | Loss of HN₃ from the tetrazole ring |

| 93.03 | [C₆H₅O]⁺ | Cleavage of the C-N bond between the rings |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic studies on derivatives such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate and various 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates confirm the planarity of the tetrazole ring. nih.govsemanticscholar.org The bonding of the phenyl ring to the N2 position of the tetrazole is a key structural feature established by these analyses. semanticscholar.org

In a related structure, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the tetrazole ring is nearly coplanar with the adjacent phenol ring, exhibiting a very small dihedral angle of 2.85 (13)°. nih.govmdpi.com This planarity suggests a degree of electronic conjugation between the two aromatic systems. However, substituents on the core structure can influence this conformation. For instance, in some 1,5-disubstituted tetrazole-tethered combretastatin (B1194345) analogues, the two aromatic rings are observed to be out of plane with each other. nih.gov The conformation of alkyl chains attached to the tetrazole ring can also vary, with some adopting a folded conformation while others exhibit an extended zig-zag arrangement. semanticscholar.org

The table below presents typical bond lengths and angles for the core tetrazole structure, derived from crystallographic data of its derivatives. It is important to note that these values may be influenced by the specific substituents present in the analyzed crystals.

Table 1: Selected Bond Lengths and Angles for the Tetrazole Ring Moiety

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| C-N (in tetrazole ring) | ~1.33 - 1.36 | rsc.org |

| N-N (in tetrazole ring) | ~1.29 - 1.39 | rsc.org |

| N-C-N (in tetrazole ring) | ~107.4 - 108.0 | rsc.org |

| N-N-N (in tetrazole ring) | ~105.5 - 112.0 | rsc.org |

| C-N-N (in tetrazole ring) | ~106.8 - 109.7 | rsc.org |

Hydrogen bonding plays a crucial role in the supramolecular assembly of phenol-containing tetrazoles. The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring act as effective acceptors. nih.gov

For 4-(2H-Tetrazol-2-yl)phenol, where the hydroxyl group is in the para position, intramolecular hydrogen bonding to the tetrazole ring is not possible. Instead, intermolecular hydrogen bonds are expected to dominate the crystal packing. The phenolic -OH group can form strong hydrogen bonds with the nitrogen atoms of the tetrazole rings of neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks. mdpi.com

Table 2: Potential Hydrogen Bonding and Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Intermolecular Hydrogen Bond | Phenolic O-H | Tetrazole N | - | mdpi.com |

| C-H...O Hydrogen Bond | Aromatic/Alkyl C-H | Phenolic/Ester O | ~2.5 - 3.0 | nih.gov |

| π–π Stacking | Phenol Ring Centroid | Phenol Ring Centroid | ~3.76 | nih.gov |

Computational Chemistry and Theoretical Insights into 4 2h Tetrazol 2 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT), especially with the B3LYP hybrid functional, has become a standard tool for balancing computational cost and accuracy in studying organic molecules like 4-(2H-Tetrazol-2-yl)phenol. These calculations can predict geometric parameters, energetic stability, and the distribution of electrons, which collectively determine the molecule's chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of 4-(2H-Tetrazol-2-yl)phenol is adjusted until a minimum energy conformation is found. researchgate.net This optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For 4-(2H-Tetrazol-2-yl)phenol, the structure consists of a planar phenol (B47542) ring and a planar tetrazole ring. A key geometric parameter is the dihedral angle between these two rings, which influences the degree of conjugation. Theoretical studies on similar 5-phenyl-1H-tetrazole derivatives, calculated at the B3LYP/6-31G(d,p) level, show that the dihedral angle between the phenyl and tetrazole rings is typically non-zero, indicating a non-planar arrangement in the most stable conformation. researchgate.net For instance, in 5-phenyl-1H-tetrazole, this angle is calculated to be around 179.93° in the gas phase, indicating near planarity, which can be influenced by substituents. researchgate.net The energetics of the molecule, such as its heat of formation and total electronic energy, are also obtained from these calculations, providing a measure of its thermodynamic stability. mdpi.com

Table 1: Representative Calculated Geometric Parameters for Phenyl-Tetrazole Systems (Note: This table contains representative data from theoretical studies on closely related phenyl-tetrazole structures, as specific optimized geometry for 4-(2H-Tetrazol-2-yl)phenol is not available in the cited literature.)

| Parameter | Description | Typical Calculated Value | Reference Compound |

|---|---|---|---|

| C-O Bond Length (Phenol) | Length of the carbon-oxygen bond in the phenol group. | ~1.367 Å | Phenol ijaemr.com |

| O-H Bond Length (Phenol) | Length of the oxygen-hydrogen bond in the phenol group. | ~0.96 Å | Phenol ijaemr.com |

| N-N Bond Length (Tetrazole) | Average length of nitrogen-nitrogen bonds in the tetrazole ring. | 1.31 - 1.37 Å | Adamantyl-tetrazoles researchgate.net |

| C-N Bond Length (Tetrazole) | Average length of carbon-nitrogen bonds in the tetrazole ring. | 1.32 - 1.35 Å | Adamantyl-tetrazoles researchgate.net |

| Dihedral Angle (Phenyl-Tetrazole) | Torsion angle between the phenyl and tetrazole ring planes. | ~11° - 20° | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. ijaemr.com A small gap suggests high reactivity, as less energy is required for electronic excitation. semanticscholar.org

For 4-(2H-Tetrazol-2-yl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the primary electron donor. The LUMO is likely centered on the electron-deficient tetrazole ring, the electron-accepting part of the molecule. DFT calculations provide quantitative values for these orbitals. For comparison, DFT studies on phenol show a HOMO-LUMO gap of approximately 5.8 eV (0.21584 Hartree). ijaemr.com In a study of 5-(4-chlorophenyl)-1H-tetrazole, the EHOMO was calculated to be -7.09 eV and the ELUMO was -0.97 eV, yielding a gap of 6.12 eV. researchgate.net These values help in understanding the charge transfer characteristics within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: Values are illustrative, based on calculations of related compounds.)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Phenol | B3LYP/6-311++G(2df,2p) | -6.78 | -0.98 | 5.80 | ijaemr.com |

| 5-(4-chlorophenyl)-1H-tetrazole | B3LYP/6-31G(d,p) | -7.09 | -0.97 | 6.12 | researchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape that a molecule can explore under specific conditions (e.g., in solution). doi.org An MD simulation for 4-(2H-Tetrazol-2-yl)phenol would involve placing the molecule in a simulated box of solvent (like water) and calculating the forces between all atoms to predict their motion based on classical mechanics.

Such simulations are invaluable for exploring the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and tetrazole rings. This reveals the range of accessible dihedral angles and the energetic barriers between different conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor site. nih.gov MD simulations on related benzofuran-tetrazole derivatives have been used to understand their stable binding poses within enzyme active sites, highlighting the importance of conformational flexibility for biological activity. doi.org

Prediction and Analysis of Tautomeric Equilibria in Solution and Gas Phase

Tetrazoles exhibit annular tautomerism, existing as two primary isomers: the 1H- and 2H-tautomers. The position of this equilibrium is a critical aspect of their chemistry. For the parent tetrazole, theoretical calculations have established that the 2H-tautomer is the more stable form in the gas phase, while the more polar 1H-tautomer is favored in aqueous solutions. researchgate.netpsu.edu

For 4-(2H-Tetrazol-2-yl)phenol, the specified compound is the 2H-tautomer. However, it exists in equilibrium with its 1H-tautomer, 4-(1H-tetrazol-1-yl)phenol. Computational methods, particularly DFT combined with a continuum solvent model (like PCM), can predict the relative free energies of these two tautomers in different environments. researchgate.netlongdom.org

It is expected that for 4-(tetrazolyl)phenol, the 2H-tautomer will be more stable in the gas phase. In a polar solvent like water, the equilibrium would likely shift to favor the 1H-tautomer due to its larger dipole moment and better solvation. The electron-donating nature of the p-hydroxyphenyl substituent can also influence the electronic character and relative stability of the tautomers compared to the unsubstituted parent tetrazole.

Table 3: Predicted Relative Stability of Tetrazole Tautomers (Note: This table illustrates the general trend observed for tetrazole tautomerism.)

| Phase | More Stable Tautomer | Reason | Reference |

|---|---|---|---|

| Gas Phase | 2H-Tetrazole | Lower intrinsic electronic energy. | researchgate.net |

| Polar Solution | 1H-Tetrazole | Higher dipole moment leads to more favorable solvation energy. | researchgate.net |

Quantitative Studies of Hydrogen Bonding Basicity and Acidity

The ability to act as a hydrogen bond donor or acceptor is paramount to the biological and material properties of 4-(2H-Tetrazol-2-yl)phenol. The molecule possesses both an acidic site (the phenolic hydroxyl group) and several basic sites (the nitrogen atoms of the tetrazole ring).

The acidity of the phenolic proton (pKa) is a key characteristic. The pKa of phenol itself is approximately 9.95 in water. The tetrazolyl substituent's electronic effect will modulate this value.

The hydrogen bond basicity of the tetrazole ring can be quantified by the pKHB scale, which measures the equilibrium constant for hydrogen bond formation with a standard donor like 4-fluorophenol (B42351). rsc.org Studies on related compounds have shown that the basicity of the tetrazole nitrogen atoms is highly dependent on the tautomeric form. Specifically, 2-substituted tetrazoles are significantly weaker hydrogen bond acceptors than their 1-substituted isomers. researchgate.net For instance, the experimental pKHB of 2-methyl-5-phenyl-2H-tetrazole in CH2Cl2 is merely 0.05, whereas the value for 1-methyl-5-phenyl-1H-tetrazole is 0.66. researchgate.net Computational studies have identified the N4 atom as the most probable basicity center in 2,5-disubstituted-2H-tetrazoles. researchgate.netnih.gov

Table 4: Experimental Hydrogen Bond Basicity (pKHB) of Related Tetrazole Isomers (Measured with respect to 4-fluorophenol in CH2Cl2 at 25°C)

| Compound | pKHB | Reference |

|---|---|---|

| 1-Methyl-5-phenyl-1H-tetrazole | 0.66 ± 0.05 | researchgate.net |

| 2-Methyl-5-phenyl-2H-tetrazole | 0.05 ± 0.01 | researchgate.net |

In Silico Studies of Molecular Recognition and Binding to Biological Targets (e.g., Molecular Docking)

In silico techniques like molecular docking are used to predict how a small molecule (ligand) like 4-(2H-Tetrazol-2-yl)phenol might bind to a macromolecular target, typically a protein receptor. nih.govnih.gov This method involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations and scoring the resulting complexes to estimate the binding affinity. uobaghdad.edu.iqkashanu.ac.ir

The structural features of 4-(2H-Tetrazol-2-yl)phenol make it a versatile candidate for molecular recognition.

Hydrogen Bond Donor: The phenolic -OH group can donate a hydrogen bond to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in a protein's active site.

Hydrogen Bond Acceptor: The "pyridine-like" nitrogen atoms of the tetrazole ring (N3 and N4) can act as hydrogen bond acceptors.

Aromatic Interactions: Both the phenyl and tetrazole rings can engage in π-π stacking or π-alkyl interactions with aromatic (e.g., Phe, Tyr, Trp) or aliphatic residues. doi.org

Docking studies on numerous tetrazole-containing compounds have shown their ability to effectively interact with a wide range of biological targets, including enzymes like dihydrofolate reductase and cyclooxygenase-2, by mimicking the interactions of a carboxylic acid group. nih.govresearchgate.net For 4-(2H-Tetrazol-2-yl)phenol, docking simulations could predict its binding mode and affinity to various targets, such as tyrosinase, where phenols are known to bind. mdpi.com These computational predictions are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. mdpi.com

Table 5: Potential Molecular Interactions of 4-(2H-Tetrazol-2-yl)phenol in a Biological Binding Site

| Molecular Feature | Type of Interaction | Potential Protein Partner Residue(s) |

|---|---|---|

| Phenolic -OH group | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, His, Backbone C=O |

| Tetrazole N atoms | Hydrogen Bond Acceptor | Arg, Lys, His, Gln, Asn, Ser, Thr, Backbone N-H |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His / Leu, Val, Ile |

| Tetrazole Ring | π-π Stacking / Polar | Phe, Tyr, Trp, His |

Chemical Reactivity and Transformation Pathways of 4 2h Tetrazol 2 Yl Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The phenolic ring in 4-(2H-Tetrazol-2-yl)phenol is activated towards electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance stabilization. byjus.comresearchgate.net Since the para position is substituted by the 2H-tetrazol-2-yl group, electrophilic attack is directed primarily to the ortho positions (C2 and C6) relative to the hydroxyl group. byjus.com

An example of such a reaction is nitration. While studies on 4-(2H-Tetrazol-2-yl)phenol itself are specific, related compounds like 2-adamantyl-5-aryltetrazoles undergo nitration on the aryl ring, demonstrating the susceptibility of the phenyl group to electrophilic attack. nih.gov Halogenation is another common electrophilic substitution reaction for phenols, which often proceeds readily even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.comresearchgate.net For instance, treatment of phenol (B47542) with bromine water results in the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com

Conversely, the electron-rich nature of the phenol ring generally makes it resistant to nucleophilic aromatic substitution, which requires the presence of strong electron-withdrawing groups to facilitate the reaction.

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group of 4-(2H-Tetrazol-2-yl)phenol can undergo various functional group transformations typical for phenols. A key reaction is acetylation, which serves to protect the hydroxyl group or modify the compound's properties. For example, 4-(2H-tetrazol-5-yl)phenol can be treated with acetic anhydride (B1165640) in a basic solution to yield 4-(2H-tetrazol-5-yl)phenyl acetate (B1210297). scielo.br

This transformation is often reversible. The resulting acetate can be hydrolyzed back to the parent phenol, for instance, by refluxing with potassium hydroxide (B78521) in methanol. scielo.br This protection-deprotection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the hydroxyl group, such as O-alkylation. scielo.br Other potential transformations include etherification (Williamson ether synthesis) and esterification with various acylating agents. scribd.comsit.edu.cn

| Reaction Type | Reagents | Product | Reference |

| Acetylation | Acetic Anhydride, NaOH | 4-(2H-Tetrazol-5-yl)phenyl acetate | scielo.br |

| Deacetylation (Hydrolysis) | Potassium Hydroxide, Methanol | 4-(2H-Tetrazol-5-yl)phenol | scielo.br |

Reactions Involving the Tetrazole Heterocycle

The tetrazole ring possesses its own distinct reactivity, including cycloaddition, ring-opening, and isomerization reactions.

The formation of the tetrazole ring itself is a classic example of a [3+2] cycloaddition reaction. nih.gov The synthesis of 4-(2H-tetrazol-5-yl)phenol typically begins with the reaction of 4-cyanophenol with an azide (B81097) source, such as sodium azide with ammonium (B1175870) chloride, in a polar aprotic solvent like DMF. scielo.brrsc.org This reaction proceeds via the 1,3-dipolar cycloaddition of the azide anion to the nitrile group. nih.gov

Tetrazoles can also exist in equilibrium with their open-chain azidoimine tautomers. thieme-connect.de This ring-chain tautomerism represents a form of ring-opening reaction. The equilibrium tends to favor the open-chain form when the substituents on the ring are electron-withdrawing. thieme-connect.de

Tetrazoles can undergo isomerization, most notably the Dimroth rearrangement. This is a rearrangement reaction where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org The process is typically thermally or acid-catalyzed and proceeds through a ring-opening/ring-closing mechanism. wikipedia.orgnih.gov

The Dimroth rearrangement is a thermodynamically controlled process, where the equilibrium is dictated by the relative stability of the isomers. bg.ac.rs Studies on related N,1-diaryl-1H-tetrazol-5-amines have shown that electron-withdrawing substituents tend to prefer the exocyclic position in the more stable isomer. bg.ac.rs The rate-determining step in this rearrangement has been identified as the initial opening of the tetrazole ring. bg.ac.rs This rearrangement is a significant consideration in the synthesis and thermal treatment of substituted tetrazoles, as it can sometimes occur as an unexpected side reaction. bg.ac.rs

Ligand Chemistry and Coordination Behavior

Tetrazoles are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms, enabling the formation of stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

4-(2H-Tetrazol-2-yl)phenol, as a 2-substituted tetrazole, typically acts as a monodentate ligand, coordinating to metal ions through the N4 atom of the tetrazole ring. nih.gov The nitrogen atoms of the tetrazole ring can bridge metal centers to form coordination polymers with diverse topologies, ranging from 1D chains to 2D grids and 3D frameworks. nih.govrsc.org

The specific structure of the resulting coordination polymer is influenced by several factors, including the identity of the metal ion, the solvent system, and the presence of other coordinating ligands or counter-ions. rsc.orgresearchgate.net Transition metals such as Cu(II) and Co(II) have been extensively used to create coordination polymers with tetrazole-based ligands. nih.govresearchgate.netrsc.org Research has demonstrated the formation of complexes and coordination polymers with various divalent transition metals, including Mn(II), Co(II), Cu(II), and Cd(II), using ligands containing the tetrazole moiety. rsc.orgresearchgate.net The coordination can lead to materials with interesting magnetic, luminescent, or catalytic properties. researchgate.netnih.govresearchgate.net

| Metal Ion | Typical Coordination Behavior with Tetrazole Ligands | Resulting Structures | References |

| Ag(I) | Forms heteroleptic complexes. | Discrete molecular complexes. | bhu.ac.in |

| Hg(I/II) | Forms complexes with various tetrazole and thione ligands. | Discrete molecular complexes. | bhu.ac.in |

| Cu(II) | Coordinates with tetrazole nitrogen atoms, often forming bridged structures. | 1D, 2D, and 3D coordination polymers. rsc.orgresearchgate.net | researchgate.netrsc.orgnih.govresearchgate.netrsc.org |

| Co(II) | Coordinates with tetrazole nitrogen atoms, often in an octahedral environment. | 1D, 2D, and 3D coordination polymers, sometimes exhibiting spin-canted antiferromagnetism. researchgate.net | researchgate.netnih.govresearchgate.netrsc.org |

Thermal Decomposition Pathways and Products

The thermal decomposition of tetrazole-containing compounds is a significant area of research, particularly due to their high nitrogen content and potential as energetic materials. The decomposition of 4-(2H-Tetrazol-2-yl)phenol is expected to be a highly exothermic process involving the breakdown of the tetrazole ring.

The thermal decomposition of tetrazoles is generally characterized by a significant release of energy and the evolution of molecular nitrogen (N₂). researchgate.netresearchgate.net Studies on various 2,5-disubstituted tetrazoles have shown that they decompose exothermically at elevated temperatures. science.gov For instance, a study on 2-adamantyl-5-aryl-2H-tetrazoles demonstrated thermal stability up to approximately 150°C, with decomposition occurring at higher temperatures. nih.gov Another investigation into phenyl-substituted tetrazoles found that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C, with the primary gaseous product being nitrogen. researchgate.net This exothermic release of nitrogen is a key characteristic of the thermal decomposition of most tetrazole derivatives. researchgate.netresearchgate.net

The decomposition temperature can be influenced by the nature of the substituents on the tetrazole and phenyl rings. Electron-withdrawing groups can affect the thermal stability of the tetrazole ring. nih.gov Thermogravimetric analysis (TGA) is a primary technique used to study the thermal stability and decomposition temperatures of these compounds.

A crucial aspect of the thermal decomposition of 2,5-disubstituted tetrazoles, such as 4-(2H-Tetrazol-2-yl)phenol, is the formation of highly reactive nitrilimine intermediates. nih.gov The generally accepted mechanism involves the thermal cleavage of the tetrazole ring, leading to the extrusion of a molecule of nitrogen and the formation of a nitrilimine.

The proposed mechanism for the formation of a nitrilimine from a generic 2,5-disubstituted tetrazole can be illustrated as follows:

Ring Opening: The initial step is the thermally induced cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring.

Nitrogen Extrusion: This is followed by the elimination of a stable dinitrogen molecule (N₂).

Nitrilimine Formation: The remaining fragment rearranges to form the highly reactive 1,3-dipolar nitrilimine species.

This nitrilimine intermediate is not typically isolated but can be trapped by various reagents or can undergo further reactions, such as dimerization or cyclization. The formation of nitrilimines from tetrazoles can also be induced photochemically. nih.gov The specific substituents on the phenyl and tetrazole rings can influence the stability and subsequent reactivity of the generated nitrilimine.

Advanced Applications and Bioisosteric Design in Medicinal Chemistry for 2h Tetrazolyl Phenols

Bioisosteric Replacement of Carboxylic Acid and Amide Groups

A cornerstone of modern medicinal chemistry is the principle of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physicochemical properties to enhance desired attributes. The tetrazole ring is a preeminent non-classical bioisostere for the carboxylic acid group and the cis-amide group. This substitution is a widely employed strategy in drug design to improve potency, selectivity, and pharmacokinetic parameters. The rationale for this replacement lies in the similar steric and electronic features of the tetrazole anion and the carboxylate anion; both are planar, acidic (with comparable pKa values), and can participate in crucial hydrogen bonding interactions with biological targets like receptors and enzymes.

The bioisosteric substitution of a carboxylic acid with a 2H-tetrazole moiety profoundly influences the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate. While the tetrazole group mimics the acidity and hydrogen-bonding capacity of a carboxylic acid, it imparts greater lipophilicity, which can alter how the molecule interacts with biological membranes and metabolizing enzymes.

However, the relationship between lipophilicity and permeability is not always straightforward. In comparative studies using a Parallel Artificial Membrane Permeability Assay (PAMPA), a tetrazole derivative was found to be significantly less permeable than its corresponding carboxylic acid analogue, despite having similar pKa and logD7.4 values. This suggests that factors beyond simple lipophilicity govern membrane passage. In other instances, pharmacokinetic studies on tetrazole-containing hybrids have demonstrated a large volume of distribution and a long mean residence time, indicating that these compounds can be effectively distributed in tissues and persist in the body, which may be linked to phenomena such as enterohepatic recirculation. This ability to fine-tune ADME properties makes the tetrazole replacement a critical tool for optimizing drug-like characteristics.

Mechanisms of Biological Action at the Molecular Level

Phenolic 2H-tetrazole derivatives exert their biological effects through various molecular mechanisms, including enzyme inhibition, antioxidant activity, and receptor antagonism.

Contributions of 4 2h Tetrazol 2 Yl Phenol to Materials Science and Other Emerging Technologies

Application in Liquid Crystal Development

Derivatives of 4-(2H-tetrazol-2-yl)phenol have been instrumental in the synthesis of novel thermotropic liquid crystals. rsc.orgarkat-usa.org These materials are of significant interest due to their potential use in applications like spatial light modulation. semanticscholar.org The incorporation of the tetrazole ring, a five-membered heterocycle, into the molecular core influences the material's polarity, geometry, and ultimately, its liquid-crystalline phase behavior. arkat-usa.orgsemanticscholar.org

Researchers have synthesized series of liquid crystals by incorporating the tetrazole moiety, such as 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates. rsc.orgresearchgate.net The mesogenic properties of these compounds are typically characterized using techniques like Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). rsc.orgresearchgate.net

Studies have shown that the structure of these tetrazole-based molecules significantly impacts their liquid crystal phases. For example, many tetrazolyl benzoate (B1203000) derivatives exhibit a nematic mesophase. rsc.orgresearchgate.net The length of the alkyl chains attached to the molecule plays a crucial role; increasing the chain length often promotes the formation of smectic phases, such as smectic A and smectic C. rsc.orgresearchgate.netresearchgate.net In some instances, the introduction of a chiral group, like a citronellyl group, can lead to the appearance of different smectic phases. rsc.orgresearchgate.net However, minor structural changes, such as replacing a carbonyl group with a methylene (B1212753) group, can sometimes lead to the disappearance of mesomorphic behavior altogether. rsc.orgresearchgate.net The combination of tetrazole with other heterocyclic units like isoxazole (B147169) has also been explored, leading to materials with varied thermal stabilities and mesophase sequences. tandfonline.comresearchgate.net

Table 1: Mesomorphic Properties of Selected Tetrazole-Containing Liquid Crystals

| Compound Series | Observed Mesophases | Key Structural Influence |

| 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates | Nematic, Smectic A, Smectic C | Lengthening of alkyl chains favors smectic phases. rsc.orgresearchgate.net |

| Tetrazole and Isoxazole Hybrids | Nematic, Smectic C | The combination of heterocycles influences thermal stability and mesophase range. arkat-usa.org |

| Tetrazole and 1,2,4-Oxadiazole Hybrids | Nematic, Smectic A, Smectic C | The type of heterocycle combination dictates the specific smectic phases observed. arkat-usa.org |

| Tetrazolyl and Isoxazolyl Cinnamates | Nematic | Showed a narrow nematic mesophase range. researchgate.net |

This table is generated based on findings from multiple research articles.

Exploration in High-Energy Materials and Energetic Formulations

The tetrazole ring is characterized by its high nitrogen content and a significant positive enthalpy of formation, making it an "explosophoric" fragment. researchgate.net These properties are highly desirable for the development of high-energy materials. Tetrazole derivatives, including those related to 4-(2H-tetrazol-2-yl)phenol, are explored for their potential as components in energetic formulations and gas-generating compositions. researchgate.net

The energy characteristics of these compounds are enhanced by the tetrazole moiety, which can store a considerable amount of chemical energy that is released, primarily as molecular nitrogen, upon decomposition. researchgate.net Research in this area focuses on synthesizing energetic salts and metal complexes of tetrazole derivatives. mdpi.comacs.orgrsc.org For instance, salts of 5-(tetrazol-1-yl)-2H-tetrazole have been prepared with various nitrogen-rich cations like hydroxylammonium and triaminoguanidinium, as well as with metal cations. acs.org The goal is to achieve an optimal balance between high performance and safety, a significant challenge in the field of energetic materials. ntrem.com The synthesis of pyrazole-tetrazole hybrids and their energetic salts has also been investigated to improve energy content while reducing sensitivity. mdpi.com

Role in Functional Materials and Sensor Technologies

The unique electronic properties and coordination capabilities of the tetrazole ring make 4-(2H-tetrazol-2-yl)phenol and its derivatives promising candidates for functional materials and sensor technologies. mdpi.com The ability of the tetrazole ring to act as a ligand for metal ions is a key feature, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com

These materials can exhibit interesting properties, such as luminescence, which can be harnessed for sensor applications. rsc.org For example, research has shown that functionalized triazole derivatives, which share structural similarities with tetrazoles, can be used for the detection of various analytes, including metal ions and amino acids. nanobioletters.com The tetrazole moiety's ability to participate in hydrogen bonding and coordinate with metal centers is crucial for creating selective and sensitive chemical sensors. The development of new complexes through in situ reactions of (1H-tetrazol-5-yl)phenol precursors has led to a variety of structures with potential applications in this area. rsc.org

Potential in Photography and Information Recording Systems

Tetrazoles have been identified as an important class of compounds with wide-ranging applications, including in photography and information recording systems. researchgate.netthieme-connect.comscispace.com Their function in these technologies often relates to their ability to act as stabilizers or to participate in chemical reactions that form or modify images. researchgate.net The specific properties of the tetrazole ring, such as its interaction with metal ions (like silver in photographic emulsions) and its electronic characteristics, make it suitable for these specialized applications. While detailed mechanisms are often proprietary, the literature consistently points to the utility of tetrazole derivatives in these fields. researchgate.netthieme-connect.comscispace.com

Conclusion and Future Research Perspectives for 4 2h Tetrazol 2 Yl Phenol

Synthesis and Structural Characterization Advances

The synthesis of 4-(2H-Tetrazol-2-yl)phenol and its derivatives is well-established, primarily relying on the [3+2] cycloaddition reaction. This method typically involves treating 4-cyanophenol with an azide (B81097) source, such as sodium azide, in the presence of a proton source like ammonium (B1175870) chloride and a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. scielo.brresearchgate.net Subsequent reactions, such as alkylation or esterification, can be performed on the phenol (B47542) or tetrazole moieties to generate a diverse library of derivatives. scielo.br

A critical aspect of the synthesis of substituted tetrazoles is regiochemistry, as reactions like alkylation can occur at either the N-1 or N-2 positions of the tetrazole ring. researchgate.net Advanced characterization techniques are therefore essential for unambiguous structural elucidation. Methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and mass spectrometry are routinely employed. researchgate.net For definitive proof of regioselectivity, single-crystal X-ray analysis has been instrumental, providing precise three-dimensional structural data. researchgate.net

| Characterization Technique | Observation for Tetrazole Phenol Derivatives | Reference |

| ¹H NMR | Shows characteristic signals for aromatic protons and the acidic OH proton. | scielo.br |

| ¹³C NMR | Confirms the carbon framework of the phenyl and tetrazole rings. | scielo.br |

| IR Spectroscopy | Displays characteristic absorption bands for O-H and N-H stretching. | scielo.brresearchgate.net |

| Single-Crystal X-ray Diffraction | Unequivocally establishes the regiochemistry of substitution on the tetrazole ring (N-1 vs. N-2). | researchgate.net |

Future advances in this area may focus on developing more sustainable and efficient synthetic protocols, potentially utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.

Insights from Computational Chemistry and Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the electronic structure and reactivity of 4-(2H-Tetrazol-2-yl)phenol and related compounds. researchgate.netacs.org These theoretical studies allow for the calculation of fundamental properties that govern the molecule's behavior.

Key areas of investigation include:

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the molecule's reactivity in charge transfer reactions. researchgate.net

Reactivity Descriptors: Parameters such as chemical hardness, softness, and ionization potential are calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Hydrogen Bonding: Theoretical studies have been used to determine the preferred sites for hydrogen bonding. For 2,5-disubstituted-2H-tetrazoles, the nitrogen atom at position 4 (N-4) is identified as the most favorable hydrogen bond acceptor site. acs.org This is crucial for understanding intermolecular interactions in biological systems and crystal structures.

Thermodynamic Properties: The stability and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) of different tautomers and conformers can be evaluated. researchgate.netdokumen.pub

The compound's reactivity is characterized by the functional groups present. The tetrazole and phenol rings can participate in various reactions, including nucleophilic substitutions and coupling reactions, while the phenol group allows for oxidation. cymitquimica.com

| Computational Insight | Significance | Reference |

| HOMO/LUMO Analysis | Predicts electronic transition and charge transfer properties. | researchgate.net |

| Hydrogen Bonding Site | Identifies the N-4 atom of the tetrazole ring as the primary basicity center. | acs.org |

| Thermodynamic Calculations | Assesses the relative stability of different molecular forms and predicts thermal properties. | researchgate.netdokumen.pub |

Future computational work will likely involve more complex modeling, such as molecular dynamics simulations, to study the compound's interactions in solvent and within biological macromolecules, further guiding rational design efforts.

Future Directions in Medicinal Chemistry: Targeted Drug Design and Bioisosteric Applications

Key Bioisosteric Properties:

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid, which can lead to a longer duration of action for a drug. civilica.com

Acidity and Geometry: The pKa of the tetrazole N-H proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. rug.nl However, the tetrazole ring has a different geometry, which can sometimes lead to enhanced potency by optimizing interactions with a receptor binding site. nih.gov

Lipophilicity and Bioavailability: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing its oral bioavailability.

This bioisosteric relationship has been successfully exploited in numerous FDA-approved drugs for a wide range of conditions, including hypertension and infections. rug.nl Future research will undoubtedly continue to leverage this strategy. Targeted drug design, aided by computational methods like molecular docking, can be used to precisely position the 4-(2H-tetrazol-2-yl)phenol scaffold within the active sites of target proteins, such as enzymes and receptors implicated in cancer and other diseases. researchgate.net

| Feature | Carboxylic Acid (-COOH) | Tetrazole Ring (-CN₄H) | Reference |

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | rug.nl |

| Key Interaction | Ionic bonding, hydrogen bonding | Ionic bonding, hydrogen bonding | |

| Metabolic Stability | Susceptible to reduction and conjugation | Generally high | civilica.com |

| Application | Common pharmacophore | Bioisosteric replacement to improve drug-like properties | rug.nlrsc.org |

The ongoing discovery of new biological targets will create continuous opportunities for designing novel therapeutics based on the 4-(2H-tetrazol-2-yl)phenol framework.

Emerging Opportunities in Advanced Materials Science and Interdisciplinary Research

Beyond its medicinal applications, 4-(2H-Tetrazol-2-yl)phenol is a valuable building block in materials science. Its rigid, planar structure and capacity for hydrogen bonding make it an excellent candidate for the construction of ordered molecular assemblies.

Liquid Crystals: A prominent application is in the synthesis of side-chain liquid-crystalline polymers. scielo.brresearchgate.net By attaching flexible alkyl chains to the phenol or tetrazole ring of the core structure, researchers have created materials that exhibit liquid crystal phases, such as nematic and smectic mesophases. researchgate.net These materials are of interest for applications in displays and optical sensors.

High-Energy Materials: The exceptionally high nitrogen content of the tetrazole ring results in a large positive heat of formation. dokumen.pubrug.nl This property makes tetrazole-containing compounds candidates for use as environmentally benign gas generators (e.g., in automotive airbags), propellants, and explosives. rug.nl

Interdisciplinary Research: An exciting area of interdisciplinary research involves the use of tetrazole derivatives as anti-corrosion coatings for medical implants. tudublin.ie Research has shown that coatings based on tetrazole-pyrrole hybrids can be applied to titanium alloy (Ti6Al4V) stents, significantly reducing metal corrosion. tudublin.ie This application merges materials science with biomedical engineering to improve the safety and longevity of medical devices.

| Application Area | Enabling Property of Tetrazole Ring | Example | Reference |

| Liquid Crystals | Rigid, planar core structure | Side-chain polymers with nematic and smectic phases. | researchgate.net |

| High-Energy Materials | High nitrogen content, high heat of formation | Propellants, gas-generating agents. | dokumen.pubrug.nl |

| Anti-Corrosion Coatings | Ability to bind to metal surfaces and form protective layers | Coatings for titanium-based medical implants. | tudublin.ie |

Future opportunities lie in the rational design of new polymers, coordination complexes, and functional coatings based on the 4-(2H-tetrazol-2-yl)phenol scaffold to address challenges in electronics, energy storage, and biomedical technology.

Q & A

Q. How does the compound’s fluorescence behavior vary with pH, and what applications arise?

- Methodology :

- pH Titration : Measure fluorescence intensity (λ_ex = 280 nm, λ_em = 400 nm) across pH 2–12. Quenching at pH > 10 suggests deprotonation of the phenolic -OH.

- Applications : Use as a pH-sensitive probe in bioimaging (e.g., lysosomal tracking) .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。